(S)-3-(Hydroxymethyl)cyclopentanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

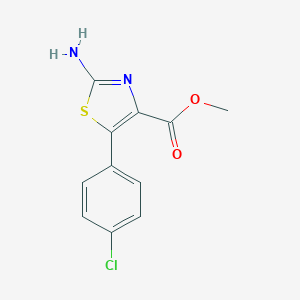

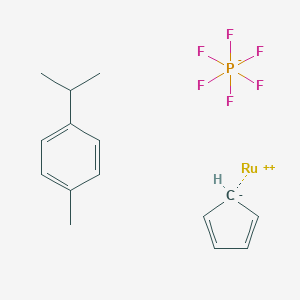

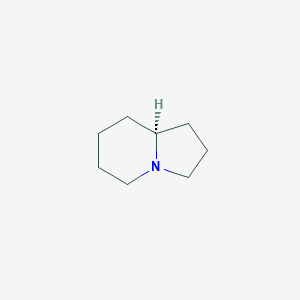

“(S)-3-(Hydroxymethyl)cyclopentanone” is a chemical compound with the molecular formula C6H10O2 . It is also known by other names such as “3-(Hydroxymethyl)cyclopentanone” and "Cyclopentanone, 3-(hydroxymethyl)-, (S)-" . The compound has a molecular weight of 114.14 g/mol .

Synthesis Analysis

The synthesis of cycloalkanes, including compounds like “(S)-3-(Hydroxymethyl)cyclopentanone”, has been a subject of research. For instance, high-density jet fuel range cycloalkanes were synthesized in high yields (~80%) by solvent-free aldol condensation of cyclopentanone and furfural followed by hydrodeoxygenation (HDO) .

Molecular Structure Analysis

The molecular structure of “(S)-3-(Hydroxymethyl)cyclopentanone” can be represented by the InChI string: InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 . The compound has a defined atom stereocenter count of 1 .

Physical And Chemical Properties Analysis

“(S)-3-(Hydroxymethyl)cyclopentanone” has a molecular weight of 114.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .

科学的研究の応用

Organic Synthesis

“(S)-3-(Hydroxymethyl)cyclopentanone” is a valuable building block in organic synthesis . Its capacity to generate dipoles has been exploited for the synthesis of cyclopentanes with good yields and sometimes excellent stereoselectivities .

Synthesis of Vinyl Cyclopropanes

This compound plays a crucial role in the synthetic applications of vinyl cyclopropane opening . Vinyl cyclopropanes are amongst the most useful building blocks in organic synthesis .

Synthesis of Phospholipids

“(S)-3-(Hydroxymethyl)cyclopentanone” has been used in the synthesis of new types of phospholipids . This expands the range of potential applications of this compound in biochemistry and molecular biology .

Chemical Research

As a unique and rare chemical, “(S)-3-(Hydroxymethyl)cyclopentanone” is provided to early discovery researchers for exploration of its potential applications .

Material Science

The compound’s unique properties could make it a valuable resource in material science, although specific applications in this field are still under investigation .

Safety and Hazards

The safety data sheet for a similar compound, cyclopentanone, indicates that it is flammable and causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .

将来の方向性

The catalytic transformation of biomass-based furan compounds (furfural and HMF) for the synthesis of organic chemicals, including “(S)-3-(Hydroxymethyl)cyclopentanone”, is an important way to utilize renewable biomass resources . Future research may focus on improving the scalability, selectivity, environmental footprint, and cost competitiveness of the process .

特性

IUPAC Name |

(3S)-3-(hydroxymethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDJASYMJNCZKF-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the primary synthetic routes to obtaining 3-(hydroxymethyl)cyclopentanone from biomass-derived sources?

A1: 3-(Hydroxymethyl)cyclopentanone (HCPN) can be derived from biomass using furfural (FF) or 5-(hydroxymethyl)furfural (HMF) as starting materials. The most common method involves a catalytic hydrogenative ring rearrangement reaction. [, , , ] For example, using a Nickel/Alumina catalyst in water, HMF can be converted to HCPN. [, ] This reaction's selectivity towards HCPN is temperature-dependent, with higher temperatures favoring its formation.

Q2: How does the choice of catalyst influence the synthesis of HCPN?

A2: The choice of catalyst significantly impacts the yield and selectivity of HCPN production. Studies have shown that catalysts like Ni/Alumina [, ] and Pd/Pyrochlore with oxygen vacancies [] are effective for the hydrogenative ring rearrangement of furanic aldehydes to HCPN. The catalyst's properties, such as metal content, Lewis acidity, and metal-support interaction, can significantly influence the reaction pathway and product distribution. [] For example, Pd/La2Ti2O7 favors cyclopentanone production, while Pd/La2Ce2O7 promotes tetrahydrofuran alcohols. []

Q3: What are the challenges associated with the catalytic conversion of biomass-derived furanic aldehydes to HCPN?

A3: While promising, the catalytic conversion of FF and HMF to HCPN faces challenges:

- Selectivity: Achieving high selectivity towards HCPN can be challenging due to the possibility of competing reactions, such as complete hydrogenation to tetrahydrofuran-2,5-diyldimethanol. [, ]

Q4: Are there alternative synthetic routes to HCPN beyond those using biomass-derived starting materials?

A4: Yes, alternative synthetic approaches exist. One such method utilizes a sequential [2+2] photocycloaddition and rearrangement reaction to synthesize 2,2-dimethyl-3-hydroxymethyl cyclopentanone, a key intermediate in the synthesis of the pheromone planococcyl acetate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Dipropylamino)methyl]piperidine](/img/structure/B169690.png)

![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)